molecular formula C7H8F2N2O B2555054 2-(2,2-Difluoroethoxy)-3-methylpyrazine CAS No. 2201281-65-2

2-(2,2-Difluoroethoxy)-3-methylpyrazine

Cat. No. B2555054
CAS RN: 2201281-65-2
M. Wt: 174.151
InChI Key: YCHZVZQHUQWRHG-UHFFFAOYSA-N
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Description

“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H8F2O2 . It has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . Another similar compound, “2-(2,2-Difluoroethoxy)ethene”, has the molecular formula C4H6F2O and an average mass of 108.087 Da .


Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluoroethoxy)ethanol” can be analyzed based on its molecular formula C4H8F2O2 . Similarly, “2-(2,2-Difluoroethoxy)ethene” has a molecular formula of C4H6F2O .


Physical And Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . “2-(2,2-Difluoroethoxy)ethene” has a boiling point of 64.5±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The difluoromethyl group, similar to the one in 2-(2,2-Difluoroethoxy)-3-methylpyrazine, is extensively used in pharmaceuticals and agrochemicals for its ability to act as a hydrogen-bonding donor, a bioisostere, and a lipophilic regulator. This characteristic enhances the binding selectivity and improves the liposolubility of biologically active compounds. The presence of difluoromethylpyrazole scaffolds in compounds indicates significant biological activities, with applications in creating pesticides that have achieved substantial market success (Zeng, Xu, & Ma, 2020).

Regioselectivity and Acaricide Activity

The use of fluorinated alcohols as solvents, including 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to dramatically increase the regioselectivity in pyrazole formation. This enhanced selectivity is critical in the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity, showcasing the importance of solvent choice in chemical synthesis for agricultural applications (Fustero et al., 2008).

Biomass-derived Synthesis

An efficient and green method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone demonstrates the potential of renewable sources for chemical synthesis. The high yield and use of environmentally friendly solvents highlight the sustainable approach towards producing valuable pyrazine derivatives (Song et al., 2017).

Crystal Structural Analysis

The structural analysis of methyl substituted pyrazines, including those similar to 2-(2,2-Difluoroethoxy)-3-methylpyrazine, provides insights into the nature of C–H···N interactions. These interactions are crucial for understanding the binding behaviors of pyrazines in various chemical and biological contexts, enabling the design of molecules with desired properties (Thalladi, Gehrke, & Boese, 2000).

Magnetic Behavior in Metal Complexes

The synthesis and study of tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) reveal the magnetic properties of fluorine-containing metal complexes. Such research provides foundational knowledge for developing materials with specific magnetic behaviors, useful in various technological applications (Hoedt & Reedijk, 1981).

Safety and Hazards

The safety data sheet for a similar compound, “2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-7(11-3-2-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHZVZQHUQWRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-3-methylpyrazine

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